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An In-depth Technical Guide to ONX-0914 TFA: A Selective LMP7 Inhibitor

Introduction
ONX-0914, also known as PR-957, is a potent and selective small-molecule inhibitor of the

immunoproteasome. Its trifluoroacetic acid (TFA) salt, ONX-0914 TFA, is commonly used in

research settings. The immunoproteasome is a specialized form of the proteasome

predominantly expressed in cells of hematopoietic origin, such as lymphocytes and monocytes,

and can be induced in other cells by inflammatory cytokines like IFN-γ.[1][2] ONX-0914's

primary target is the chymotrypsin-like catalytic subunit of the immunoproteasome, Low

Molecular Mass Polypeptide 7 (LMP7), also designated as β5i.[3][4][5]

As an epoxyketone, ONX-0914 forms an irreversible covalent bond with the active site N-

terminal threonine residue of the LMP7 subunit, effectively blocking its proteolytic activity.[6]

This targeted inhibition disrupts key immune processes, including cytokine production, T-cell

differentiation, and antigen presentation, without broadly affecting the constitutive proteasome

essential for normal cell function in most tissues.[7][8] Consequently, ONX-0914 has become

an invaluable tool for investigating the role of the immunoproteasome in various pathologies

and is a prototype for therapeutic agents targeting autoimmune diseases, chronic inflammation,

and certain cancers.[9][10][11]

Mechanism of Action and Selectivity
ONX-0914 is a peptide epoxyketone that selectively targets the LMP7 (β5i) subunit. Its

mechanism involves the formation of a stable morpholino adduct with the catalytic N-terminal

threonine residue within the LMP7 active site, leading to irreversible inhibition.[6]
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While highly selective for LMP7, its specificity is dose-dependent. In cell-free assays, ONX-

0914 exhibits approximately 20- to 40-fold greater selectivity for LMP7 compared to the

constitutive proteasome's chymotrypsin-like subunit (β5) or the immunoproteasome's caspase-

like subunit (LMP2).[7][8] However, at higher concentrations or efficacious doses used in

preclinical models, it can also inhibit other proteasome subunits. Notably, at these doses, it has

been shown to inhibit LMP2 (β1i) by approximately 60% and may have minor effects on MECL-

1 (β2i).[7] Some studies suggest that this co-inhibition of both LMP7 and LMP2 is necessary for

its full therapeutic effects in autoimmune models.[12]

Quantitative Data on ONX-0914 Activity
The following tables summarize the quantitative data regarding the inhibitory profile and in vivo

activity of ONX-0914.

Table 1: Inhibitory Potency and Selectivity

Target Subunit Parameter Value
Cell/System
Type

Reference

LMP7 (β5i) IC₅₀ ~10 nM Cell-free assay [8]

LMP7 (β5i) IC₅₀ 39 nM Cell-free assay [11]

β5 (constitutive)
Selectivity Ratio

(vs. LMP7)
20- to 40-fold Cell-free assay [7][8]

LMP2 (β1i)
Selectivity Ratio

(vs. LMP7)
20- to 40-fold Cell-free assay [8]

LMP2 (β1i)
% Inhibition (at

efficacious dose)
~60%

In vivo (mouse

models)
[7]

Mycobacterial

Proteasome
Kᵢ 5.2 µM Cell-free assay [3][4][5]

Table 2: In Vivo Efficacy and Dosing in Preclinical Models
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Disease Model Animal Model Dosage Key Outcomes Reference

Rheumatoid

Arthritis (CIA)
Mouse 2-10 mg/kg, i.v.

Blocked disease

progression;

reduced cellular

infiltration and

autoantibodies.

[4][8]

Multiple

Sclerosis (EAE)

Mouse

(C57BL/6)

6-10 mg/kg, i.v.

(3x/week)

Attenuated

disease

progression;

reduced CNS

infiltration of

cytokine-

producing CD4+

cells.

[1]

Atherosclerosis Mouse (LDLr⁻/⁻)
10 mg/kg, i.p.

(3x/week)

28.4% reduction

in lesion size;

73.4%

inactivation of

LMP7 in spleen.

[13]

Psoriasis

Mouse

(Card14ΔE138+/

-)

10 mg/kg

(alternate days)

Reduced skin

thickness and

inflammation;

decreased IL-

17A secretion by

αβ+ T cells.

[2]

Colitis-

Associated

Cancer

Mouse (Apc

Min/+)

10 mg/kg, s.c.

(alternate days)

Significantly

decreased tumor

burden.

[14][15]

Diabetic

Cardiomyopathy
Mouse (db/db)

10 mg/kg (8

weeks)

Ameliorated

cardiac function

(LVEF, LVFS);

attenuated

cardiac fibrosis.

[16]
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Table 3: Cellular Effects of ONX-0914

Cell Type Effect Concentration Key Findings Reference

Activated

Monocytes

Cytokine

Inhibition

LMP7-selective

conc.

~90% reduction

in IL-23; ~50%

reduction in TNF-

α and IL-6.

[8]

T Cells
Cytokine

Inhibition

LMP7-selective

conc.

~60% reduction

in IFN-γ; ~50%

reduction in IL-2.

[8]

Human PBMCs
GM-CSF & IL-23

Secretion
300 nM

Reduced

cytokine

secretion to

background

levels.

[1]

Hematopoietic

Cells (THP-1)

Proteasome

Activity
50 nM (6h)

90% decrease in

chymotrypsin-like

activity; 94%

decrease in β5i-

specific activity.

[17]

Primary Neurons Neurotoxicity
Up to 100 nM

(48h)

No significant

influence on

neuronal cell

survival, unlike

Bortezomib.

[18]

Signaling Pathways and Experimental Workflows
Inhibition of LMP7 by ONX-0914 profoundly impacts immune signaling cascades, primarily by

altering cytokine production and modulating T helper cell differentiation.

T-Cell Differentiation and Cytokine Production
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The immunoproteasome is crucial for the differentiation of naive CD4+ T cells into pro-

inflammatory subsets, particularly Th1 and Th17 cells.[1] ONX-0914 treatment impairs this

process, leading to a significant reduction in the secretion of associated cytokines such as IFN-

γ (Th1) and IL-17 (Th17).[1][12] It also blocks the production of other key inflammatory

mediators like TNF-α, IL-6, IL-23, and GM-CSF from various immune cells.[1][8] This broad

anti-inflammatory effect underlies its efficacy in diverse autoimmune models.[1][7] More

recently, studies have shown that ONX-0914 impairs T-cell activation by reducing the

sustainment of ERK phosphorylation, while leaving other pathways like NF-κB unaffected.[9]
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Caption: ONX-0914 inhibits the LMP7 subunit, blocking cytokine production and Th1/Th17

differentiation.
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Experimental Workflow: In Vivo Autoimmune Model
(EAE)
The therapeutic potential of ONX-0914 is often evaluated in the Experimental Autoimmune

Encephalomyelitis (EAE) mouse model of multiple sclerosis. The workflow involves inducing

the disease, administering the inhibitor, and assessing clinical and immunological outcomes.

1. EAE Induction
C57BL/6 Mice Immunized
with MOG35-55 Peptide

2. Treatment Initiation
(e.g., at day of immunization or disease onset)

Vehicle Control Group ONX-0914 Group
(e.g., 10 mg/kg, 3x/week)

3. Daily Monitoring
Clinical Score Assessment

High Disease Severity
Early Onset

Expected Outcome

Lower Disease Severity
Delayed Onset

Expected Outcome

4. Endpoint Analysis
(at peak of disease)

Isolate Lymphocytes from
CNS and Lymph Nodes

Analyze Cytokine Production
(IFN-γ, IL-17, GM-CSF)

High Infiltration &
High Cytokine Levels

Vehicle Group

Reduced Infiltration &
Low Cytokine Levels

ONX-0914 Group

Click to download full resolution via product page

Caption: Workflow for evaluating ONX-0914 efficacy in the EAE mouse model of multiple

sclerosis.

Experimental Protocols
Immunoproteasome Activity Assay (Fluorogenic Peptide
Cleavage)
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This protocol measures the specific chymotrypsin-like activity of the immunoproteasome in cell

or tissue lysates.[19][20]

1. Lysate Preparation:

Harvest cells or tissues and wash with cold PBS.

Lyse samples in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM

sucrose, 5 mM MgCl₂, 1 mM DTT, 0.5 mM EDTA, 0.025% digitonin).

Incubate on ice for 15 minutes, then centrifuge at 12,000 rpm for 15 minutes at 4°C.

Collect the supernatant (whole-cell lysate) and determine protein concentration using a

Bradford assay.

2. Activity Measurement:

In a black 96-well plate, add 10-15 µg of protein lysate per well.

To determine LMP7-specific activity, prepare parallel wells with and without ONX-0914

(e.g., 300 nM final concentration) to inhibit the immunoproteasome. A pan-proteasome

inhibitor like MG132 (10 µM) can be used as a control for total proteasome activity.[21]

Prepare a reaction mix containing proteasome activity assay buffer (50 mM Tris-HCl pH

7.5, 1 mg/ml BSA, 1 mM ATP, 1 mM DTT).[19]

Add the LMP7-specific fluorogenic substrate, Ac-ANW-AMC (Acetyl-Ala-Asn-Trp-7-amino-

4-methylcoumarin), to the reaction mix to a final concentration of 25-50 µM.

Add the reaction mix to the wells containing the lysate. The total reaction volume is

typically 100 µl.

Immediately place the plate in a fluorometer pre-warmed to 37°C.

3. Data Analysis:

Measure the release of free AMC (7-amino-4-methylcoumarin) by monitoring fluorescence

at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
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Record measurements kinetically over 30-60 minutes.

Calculate the rate of substrate cleavage (fluorescence units per minute).

The specific LMP7 activity is the difference between the rate in the untreated sample and

the rate in the ONX-0914-treated sample.

In Vitro T-Cell Differentiation and Cytokine Analysis
This protocol assesses the effect of ONX-0914 on the differentiation of naive T cells into Th17

cells.[1][12]

1. Cell Isolation:

Isolate naive CD4+ T cells from the spleens and lymph nodes of mice (e.g., C57BL/6)

using a negative selection magnetic bead kit.

2. Cell Culture and Treatment:

Coat a 96-well plate with anti-CD3 (e.g., 1 µg/ml) and anti-CD28 (e.g., 1 µg/ml) antibodies

to activate the T cells.

Culture the naive CD4+ T cells under Th17-polarizing conditions: RPMI-1640 medium

supplemented with 10% FBS, IL-6 (20 ng/ml), TGF-β (1 ng/ml), anti-IFN-γ antibody (10

µg/ml), and anti-IL-4 antibody (10 µg/ml).

Treat the cells with varying concentrations of ONX-0914 (e.g., 0-300 nM) or vehicle

(DMSO).

3. Analysis of Differentiation and Cytokine Production:

After 3-4 days of culture, restimulate the cells for 4-5 hours with PMA (50 ng/ml),

ionomycin (500 ng/ml), and a protein transport inhibitor like Brefeldin A.[2]

For cytokine analysis, harvest the culture supernatants before restimulation and measure

IL-17A concentration using an ELISA kit.
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For flow cytometry, stain the restimulated cells for surface markers (e.g., CD4) and then

intracellularly for the transcription factor RORγt and the cytokine IL-17A.

Analyze the percentage of CD4+IL-17A+ cells by flow cytometry to quantify Th17

differentiation.

In Vivo Administration and Tissue Analysis
This protocol describes a general method for in vivo studies in mice.[1][13]

1. Drug Formulation and Administration:

Formulate ONX-0914 in a suitable vehicle (e.g., a solution of 10% cyclodextrin in saline).

Administer ONX-0914 to mice via intravenous (i.v.), intraperitoneal (i.p.), or subcutaneous

(s.c.) injection. A common dosing regimen is 6-12 mg/kg administered three times a week.

[1][13]

2. Monitoring:

Monitor the animals for clinical signs of disease (in disease models), body weight, and

general health throughout the study.

3. Tissue Harvesting and Analysis:

At the study endpoint, euthanize the mice and harvest relevant tissues (e.g., spleen,

lymph nodes, CNS, heart).

To assess target engagement, a portion of the tissue (e.g., spleen) can be lysed and

analyzed by Western blot or active-site probe assays to quantify the inhibition of LMP7

and other proteasome subunits.[13]

To assess immunological effects, single-cell suspensions can be prepared from tissues for

flow cytometry analysis of immune cell populations or for restimulation assays to measure

cytokine production as described in Protocol 5.2.

Tissues can also be fixed in formalin for histological analysis (e.g., H&E staining) to

assess inflammation and tissue damage.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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